Chemical Profile: N-(2-Bromobenzyl)acrylamide as a Covalent Scaffold
Chemical Profile: N-(2-Bromobenzyl)acrylamide as a Covalent Scaffold
Topic: Chemical Properties of 2-Propenamide, N-[(2-bromophenyl)methyl]- Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Propenamide, N-[(2-bromophenyl)methyl]- , commonly referred to as N-(2-bromobenzyl)acrylamide , represents a bifunctional chemical scaffold critical to modern drug discovery. It combines a "warhead" moiety (acrylamide) capable of covalent bond formation with a "growth vector" (aryl bromide) suitable for late-stage diversification.
This guide analyzes the molecule not merely as a catalog item, but as a strategic building block for Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) . It details the synthesis, reactivity profile, and safety protocols required to utilize this compound effectively in a research setting.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of an acrylamide group connected to a 2-bromophenyl ring via a methylene linker.
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Acrylamide Moiety: Acts as a Michael acceptor, targeting nucleophilic cysteine residues in proteins.
-
2-Bromophenyl Moiety: Provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to elaborate the scaffold into complex lead compounds.
Key Data Table
| Property | Data | Notes |
| IUPAC Name | 2-Propenamide, N-[(2-bromophenyl)methyl]- | |
| Common Name | N-(2-Bromobenzyl)acrylamide | |
| Molecular Formula | ||
| Molecular Weight | 240.10 g/mol | |
| Physical State | Solid (Crystalline) | Typical for N-benzyl acrylamides |
| Solubility | DMSO, DCM, MeOH, Ethyl Acetate | Poor water solubility |
| LogP (Predicted) | ~2.3 - 2.5 | Lipophilic, membrane permeable |
| Reactivity Class | Electrophile (Michael Acceptor) | Irreversible binding to thiols |
Synthetic Protocol: Acryloylation of 2-Bromobenzylamine
The synthesis of N-(2-bromobenzyl)acrylamide is a standard nucleophilic acyl substitution. The following protocol is designed for high purity and yield, minimizing polymerization side reactions.
Reaction Scheme
Materials
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Precursor: 2-Bromobenzylamine (1.0 equiv)
-
Reagent: Acryloyl Chloride (1.1 equiv) [Freshly distilled if yellow]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Inhibitor: 4-Methoxyphenol (MEHQ) (Trace, optional to prevent polymerization)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add 2-Bromobenzylamine and anhydrous DCM (0.2 M concentration). -
Base Addition: Add TEA (1.2 equiv) to the solution. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dilute Acryloyl Chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Critical: Exothermic reaction; control addition rate to maintain low temperature.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexanes/EtOAc 7:3) or LC-MS.
-
Workup:
-
Quench with saturated
solution. -
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
-
Dry over anhydrous
and concentrate in vacuo (keep bath temp < 30°C to avoid polymerization).
-
-
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Reactivity Profile & Mechanism of Action[9]
A. The "Warhead" Mechanism: Michael Addition
The primary biological application of this molecule is to covalently modify a specific cysteine residue on a target protein. The acrylamide
Figure 1: Mechanism of Covalent Inhibition via Michael Addition.
B. The "Handle" Mechanism: Structural Diversification
The 2-bromo position is orthogonal to the acrylamide. It allows the scaffold to be elaborated before or after biological testing using Palladium-catalyzed cross-coupling.
Figure 2: Diversification of the scaffold to optimize binding affinity.[1]
Applications in Drug Discovery
Targeted Covalent Inhibitors (TCIs)
This molecule serves as a Covalent Fragment . In a fragment screening campaign (e.g., using Mass Spectrometry), this molecule can be screened against a protein target.
-
Hit Validation: If the mass of the protein increases by exactly the molecular weight of the scaffold (240 Da), a covalent bond has formed.
-
Optimization: Once a "hit" is identified, the 2-bromo group is used to attach aromatic rings or solubilizing groups to access adjacent binding pockets, improving potency from micromolar (
) to nanomolar ( ).
Polymer Chemistry (Hydrogels)
While less common in drug discovery, this monomer can be copolymerized into hydrogels. The pendant aryl bromide groups allow for post-polymerization functionalization, creating "smart" materials that can anchor peptides or drugs.
Safety & Handling Protocols
Warning: Acrylamides are neurotoxins and potential carcinogens. Aryl bromides can be skin irritants.[2][3]
-
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Inhalation Hazard: Acryloyl chloride (precursor) is a lachrymator and highly corrosive. All synthesis steps must be performed in a functioning fume hood.
-
Waste Disposal:
-
Quench excess acryloyl chloride with methanol before disposal.
-
Dispose of acrylamide-containing waste in designated "Cytotoxic/Carcinogenic" waste streams, not general organic waste.
-
-
Storage: Store the final product at -20°C to prevent spontaneous polymerization. Ensure the container is light-protected.
References
- Acrylamide Synthesis:Org. Synth.1950, 30, 39.
-
Covalent Inhibitor Design: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery2011 , 10, 307-317. Link
- Fragment-Based Screening: Keeley, A., et al. "Fragment-based covalent ligand discovery." Drug Discovery Today2019, 24, 469-476.
-
Cross-Coupling on Acrylamides: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews1995 , 95, 2457-2483. Link
Sources
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 814-68-6: Acryloyl chloride | CymitQuimica [cymitquimica.com]
- 3. N-Benzylacrylamide | 13304-62-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
